Fmoc-3,4-dichloro-D-phenylalanine
Overview
Description
Fmoc-3,4-dichloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms attached to the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and reactivity .
Mechanism of Action
Target of Action
Fmoc-3,4-dichloro-D-phenylalanine, also known as Fmoc-D-3,4-dichlorophe, is an analog of the amino acids Phenylalanine and Tyrosine . It is primarily used as a reagent for peptide synthesis . The primary targets of this compound are likely to be proteins or enzymes that interact with Phenylalanine and Tyrosine.
Mode of Action
The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which can be removed under mildly acidic conditions .
Result of Action
As a reagent for peptide synthesis, its primary role is likely to contribute to the structure and function of the synthesized peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dichloro-D-phenylalanine typically involves the reaction of D-3,4-dichlorophenylalanine with a dipeptide substrate in dichloromethane. This reaction produces a dipeptide ester, which is then reacted with the Fmoc protecting group to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase synthesis and solution-phase synthesis. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-dichloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Peptide Bond Formation: The Fmoc group facilitates the formation of peptide bonds during peptide synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Dichloromethane: Used as a solvent in the synthesis process.
Fmoc Protecting Group: Used to protect the amino group during peptide synthesis.
Major Products Formed
The major products formed from the reactions involving this compound are typically peptides and peptide esters. These products are used in various applications, including drug development and biochemical research .
Scientific Research Applications
Fmoc-3,4-dichloro-D-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biochemical Research: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dimethoxy-L-phenylalanine: Similar structure but with methoxy groups instead of chlorine atoms.
Fmoc-4-fluorophenylalanine: Contains a fluorine atom instead of chlorine atoms.
Fmoc-2-naphthylalanine: Contains a naphthyl group instead of a phenyl ring.
Uniqueness
Fmoc-3,4-dichloro-D-phenylalanine is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and stability. This makes it particularly useful in peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167686 | |
Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-58-4 | |
Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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